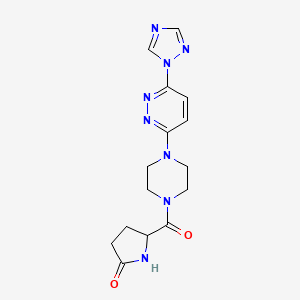

5-(4-(6-(1H-1,2,4-三唑-1-基)哒嗪-3-基)哌嗪-1-羰基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H18N8O2 and its molecular weight is 342.363. The purity is usually 95%.

BenchChem offers high-quality 5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

新型 1,2,4-三唑衍生物的合成,包括与我们的目标分子相关的化合物,已被研究用于其作为抗癌剂的潜力 。这些衍生物针对 MCF-7、HeLa 和 A549 等人类癌细胞系进行了评估。值得注意的是,化合物 7d、7e、10a 和 10d 对 HeLa 细胞表现出有希望的细胞毒活性,其 IC50 值低于 12 μM。此外,安全性评估显示出对癌细胞的选择性,同时保留了正常细胞。

细胞凋亡诱导

在具体研究中,取代的 1,2,4-三唑衍生物通过详细的生物学测定法诱导乳腺癌细胞 (BT-474) 发生细胞凋亡 。相关衍生物 10ec 表现出凋亡效应,强调了这类化合物在癌症治疗中的潜力。

抗病毒特性

虽然没有直接针对我们的化合物进行研究,但 1,2,4-三唑衍生物已被探索为抗病毒剂 。它们取代核碱基的能力有效地促进了针对病毒感染的药物发现工作。

广泛的治疗候选药物

1,2,4-三唑作为各种治疗上令人感兴趣的药物候选药物的核心分子。 这些包括止痛药、防腐剂、抗菌剂、抗氧化剂、抗脲酶剂、抗炎药、利尿剂等等 。我们化合物的结构特征与这种多功能性相一致。

药代动力学增强

含有氮原子的杂环化合物,特别是那些具有三个氮原子(如 1,2,4-三唑环)的化合物,可以改善药代动力学特性。 它们与不同靶标形成氢键的能力增强了药物的功效和安全性 。

结合机制研究

最后,分子对接研究已经探索了这些衍生物在芳香化酶的口袋中的结合模式。 了解这些相互作用提供了它们作为治疗剂的潜在作用的见解 。

总之,我们的化合物在癌症治疗、抗病毒应用和广泛的治疗领域中表现出希望。其独特的结构和药理特性使其成为进一步研究和开发的激动人心的主题。 🌟

作用机制

Target of action

1,2,4-triazole derivatives have been studied for their potential as anticancer agents . They are believed to interact with various targets in cancer cells, including enzymes like aromatase .

Mode of action

These compounds can form hydrogen bonds with different targets, which could lead to changes in the function of these targets . The exact mode of action would depend on the specific structure of the compound and the nature of its targets.

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets aromatase, it could affect the synthesis of estrogens, which are involved in the growth of certain types of cancer .

Pharmacokinetics

The pharmacokinetics of 1,2,4-triazole derivatives could vary depending on their specific structures. These compounds are able to form hydrogen bonds with different targets, which could improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of action

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines . They could potentially inhibit the proliferation of cancer cells by inducing apoptosis .

生化分析

Biochemical Properties

The compound 5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one interacts with various enzymes and proteins. In particular, it has been found to bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism . The carbonyl group in the compound is also capable of forming hydrogen bonds, which can influence its interactions with other biomolecules .

Cellular Effects

In terms of cellular effects, this compound has shown promising cytotoxic activity against several human cancer cell lines, including MCF-7, Hela, and A549 . It appears to have a selective effect, showing lower cytotoxicity towards normal cells such as MRC-5 .

Molecular Mechanism

The molecular mechanism of action of 5-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one involves binding interactions with biomolecules and changes in gene expression . Molecular docking studies suggest that this compound binds in the active site of the aromatase enzyme, potentially inhibiting its activity .

Metabolic Pathways

Given its interaction with CYP-450, it is likely involved in drug metabolism pathways .

属性

IUPAC Name |

5-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N8O2/c24-14-4-1-11(18-14)15(25)22-7-5-21(6-8-22)12-2-3-13(20-19-12)23-10-16-9-17-23/h2-3,9-11H,1,4-8H2,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSAVZKNNCBOAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoic Acid](/img/structure/B2588083.png)

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2588085.png)

![3-Ethyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2588087.png)

![3-(2-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2588091.png)

![(Z)-8-(4-methoxyphenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2588095.png)

![9-(4-ethoxyphenyl)-7-hydroxy-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2588098.png)

![1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane](/img/structure/B2588099.png)

![N-[2-[Methyl(thiophen-2-ylsulfonyl)amino]ethyl]but-2-ynamide](/img/structure/B2588100.png)